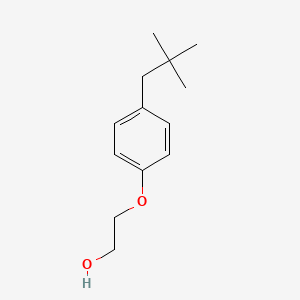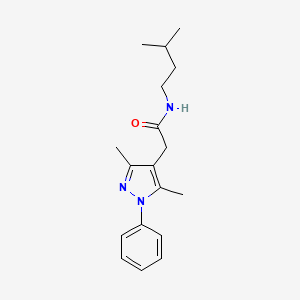![molecular formula C13H11FN2O B14303753 (NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine](/img/structure/B14303753.png)
(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-(4-fluorophenyl)-1-(4-pyridinyl)-, oxime is a chemical compound with the molecular formula C13H10FN2O This compound is characterized by the presence of a fluorophenyl group and a pyridinyl group attached to an ethanone backbone, with an oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(4-fluorophenyl)-1-(4-pyridinyl)-, oxime typically involves the reaction of 4-fluoroacetophenone with 4-pyridinecarboxaldehyde in the presence of hydroxylamine hydrochloride. The reaction is carried out under reflux conditions in an ethanol solvent. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2-(4-fluorophenyl)-1-(4-pyridinyl)-, oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-(4-fluorophenyl)-1-(4-pyridinyl)-, oxime has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of Ethanone, 2-(4-fluorophenyl)-1-(4-pyridinyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The fluorophenyl and pyridinyl groups contribute to the compound’s binding affinity and specificity. Pathways involved include modulation of enzyme activity and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone, 2-(4-chlorophenyl)-1-(4-pyridinyl)-, oxime
- Ethanone, 2-(4-bromophenyl)-1-(4-pyridinyl)-, oxime
- Ethanone, 2-(4-methylphenyl)-1-(4-pyridinyl)-, oxime
Uniqueness
Ethanone, 2-(4-fluorophenyl)-1-(4-pyridinyl)-, oxime is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H11FN2O |
|---|---|
Molekulargewicht |
230.24 g/mol |
IUPAC-Name |
(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine |
InChI |
InChI=1S/C13H11FN2O/c14-12-3-1-10(2-4-12)9-13(16-17)11-5-7-15-8-6-11/h1-8,17H,9H2/b16-13- |
InChI-Schlüssel |
FKRODWKYQVHZGS-SSZFMOIBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C/C(=N/O)/C2=CC=NC=C2)F |
Kanonische SMILES |
C1=CC(=CC=C1CC(=NO)C2=CC=NC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile](/img/structure/B14303675.png)
![tert-Butyl [(4-chloroanilino)sulfinyl]acetate](/img/structure/B14303677.png)
![4-Benzyl-4H-furo[3,2-b]pyrrole](/img/structure/B14303683.png)
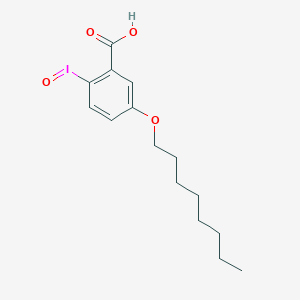
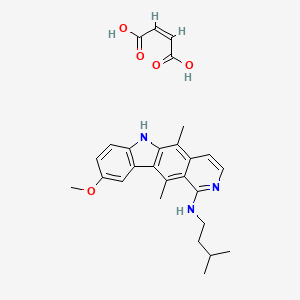
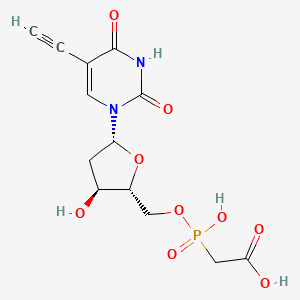
![N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide)](/img/structure/B14303711.png)
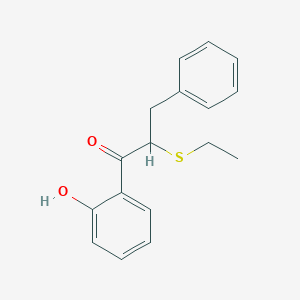
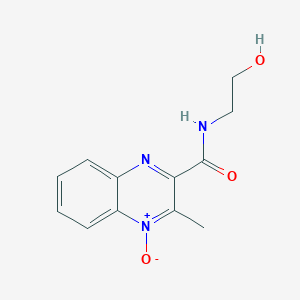
![Diethyl amino[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B14303745.png)
